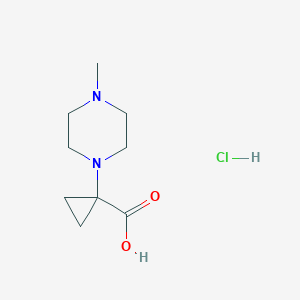

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13;/h2-7H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMMFXKCRYRKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2(CC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride typically involves the following steps:

Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using reagents like diazo compounds and metal catalysts.

Introduction of Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by the piperazine moiety.

Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

Conversion to Hydrochloride Salt: The final step involves converting the carboxylic acid to its hydrochloride salt form, typically by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or amines.

Substitution: The piperazine ring can undergo substitution reactions, where different functional groups can replace the hydrogen atoms on the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

Alcohols and Amines: Resulting from the reduction of the carboxylic acid group.

Substituted Piperazines: Resulting from substitution reactions on the piperazine ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including the treatment of various diseases due to its biological activity.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 1-(4-methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride and related compounds:

Key Differences and Implications

- Nitrogen-Containing Rings: The 4-methylpiperazine group in the target compound provides two nitrogen atoms, enhancing hydrogen-bonding capacity and solubility compared to piperidine (single nitrogen) in methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride . Piperazine derivatives are often used in pharmaceuticals for their receptor-binding versatility, as seen in cannabinoid receptor modulators . Pyrazole-containing analogs (e.g., 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride) exhibit distinct electronic properties due to the aromatic heterocycle, which may alter metabolic stability .

- Functional Groups: Carboxylic Acid vs. Amine vs. Amide: 1-Ethylcyclopropanamine hydrochloride lacks the carboxylic acid group, reducing acidity and altering pharmacokinetic profiles .

- The Fmoc-protected acetic acid derivative (CAS 180576-05-0) is a building block in peptide synthesis, highlighting the role of cyclopropane-piperazine hybrids in bioconjugation .

Biological Activity

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is CHClNO, with a molecular weight of approximately 220.7 g/mol. It features a cyclopropane ring, a carboxylic acid group, and a piperazine moiety, specifically 4-methylpiperazine. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and receptor interaction.

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting enzymes involved in inflammatory processes. The compound has been studied for its potential role in treating conditions where leukotriene synthesis is implicated, such as asthma and other inflammatory diseases. The piperazine component enhances binding affinity to biological targets, which may improve therapeutic efficacy.

Enzyme Inhibition

The compound has been shown to interact with various enzymes, including those involved in leukotriene synthesis. This interaction is crucial for understanding its mechanism of action and potential side effects. Studies have demonstrated that it can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme linked to cysteine biosynthesis, which may have implications for treating bacterial infections and inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against specific biological targets. For instance:

- Inhibition of OASS : The compound was evaluated for its inhibitory activity against OASS isoforms. Results indicated that it competes with the amino acid substrate at the active site, suggesting potential applications as an antibacterial agent .

- Leukotriene Synthesis : The compound's ability to inhibit leukotriene synthesis has been linked to its structural features, particularly the piperazine ring, which enhances interaction with relevant enzymes.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Asthma Treatment : In animal models, administration of the compound showed a reduction in leukotriene levels, correlating with decreased inflammation in lung tissues.

- Antibacterial Activity : In vitro tests demonstrated that the compound exhibits low cytotoxicity while effectively inhibiting pathogenic bacteria, suggesting its potential as a colistin adjuvant .

Comparative Analysis

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid | Contains a pyrazole ring instead of piperazine | Different biological activities due to ring structure |

| 4-Methylpiperazine | Lacks cyclopropane and carboxylic acid groups | Primarily acts as a building block in drug synthesis |

| Cyclopropanecarboxylic acid | Simple cyclopropane structure without piperazine | Less complex, limited biological activity |

The combination of the cyclopropane structure with a piperazine moiety enhances the interaction potential with biological targets compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic Acid Hydrochloride, and how can intermediates be stabilized?

- Methodology :

-

Step 1 : React cyclopropanecarboxylic acid derivatives with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazine moiety .

-

Step 2 : Acidify the product with HCl to form the hydrochloride salt. Monitor pH to avoid decomposition of the cyclopropane ring .

-

Intermediate Stabilization : Use low temperatures (0–5°C) during acidification and lyophilize the final product to prevent hygroscopic degradation .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Cyclopropane functionalization | 4-Methylpiperazine, DMF, 80°C | ~60–70% | Ring strain-induced side reactions |

| Hydrochloride formation | HCl (aq.), pH 1–2 | ~85% | pH sensitivity of cyclopropane |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution) to detect impurities ≤0.5% .

- NMR : Confirm cyclopropane geometry (trans/cis) via coupling constants (e.g., J = 5–8 Hz for trans) in -NMR .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 243.2) .

Q. What factors influence the compound’s stability during storage?

- Critical Factors :

- pH : Stable at pH 2–4; degradation accelerates above pH 6 due to cyclopropane ring opening .

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Light : Protect from UV exposure to avoid photolytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Validation : Compare receptor-binding assays (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to distinguish direct vs. indirect effects .

- Impurity Profiling : Use LC-MS to identify by-products (e.g., N-oxide derivatives) that may interfere with activity .

Q. What strategies optimize stereoselective synthesis of the cyclopropane moiety?

- Methodology :

- Chiral Catalysts : Use Rh(II)-catalyzed cyclopropanation (e.g., Rh₂(OAc)₄) to achieve >90% enantiomeric excess .

- Kinetic Control : Lower reaction temperatures (–40°C) favor trans-isomer formation due to reduced ring strain .

- Data Table :

| Catalyst | Temperature (°C) | trans:cis Ratio | ee (%) |

|---|---|---|---|

| Rh₂(OAc)₄ | –40 | 95:5 | 92 |

| Cu(OTf)₂ | 25 | 70:30 | 65 |

Q. How does the compound interact with cytochrome P450 enzymes, and how can metabolic stability be improved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.